![molecular formula C19H18BrNO2 B1380997 2-Bromo-1-(1-(2-methylbenzoyl)-indolin-5-yl)propan-1-one CAS No. 1628466-20-5](/img/structure/B1380997.png)
2-Bromo-1-(1-(2-methylbenzoyl)-indolin-5-yl)propan-1-one
Overview
Description
2-Bromo-1-(1-(2-methylbenzoyl)-indolin-5-yl)propan-1-one, also known as 2-BMI, is an indole-based synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. 2-BMI is a member of the indole family of compounds, which are known for their ability to interact with various biological systems and pathways.
Scientific Research Applications
1. Novel Domino Reactions
2-Bromoaryl bromides, related to 2-Bromo-1-(1-(2-methylbenzoyl)-indolin-5-yl)propan-1-one, have been used in novel domino reactions under Pd catalysis, leading to the formation of enamines and indoles. These reactions demonstrate orthogonal reactivity and involve processes like concerted Pd insertion, intramolecular carbopalladation, and Buchwald-Hartwig coupling (Masters, Wallesch, & Bräse, 2011).
2. Synthesis of Indolin-2-ones
The compound has been used in the synthesis of (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones via Pd-catalyzed oxidative intramolecular C-H functionalization reactions. This process highlights a novel and selective protocol and involves mechanisms based on C-H activation (Peng et al., 2009).
3. Rearrangements in Organic Synthesis
The compound undergoes amine-induced rearrangements to produce rearranged amides, β-substituted tryptamines, or substituted indole-3-acetic acids, depending on the reaction conditions and the amines used. This demonstrates its utility in synthesizing various organic compounds via a pseudo-Favorskii mechanism (Sanchez & Parcell, 1990).
4. Antimicrobial Activity
Related compounds have been synthesized and evaluated for antimicrobial activities against various bacterial strains. This research indicates potential applications of these compounds in developing new antimicrobial agents (Sanjeeva et al., 2021).
5. Anticancer and Antimicrobial Activities
Derivatives of indolin-2-one, closely related to the compound , have been synthesized and evaluated for their in vitro cytotoxic activity and antibacterial activity, indicating potential in anticancer and antimicrobial applications (Bikshapathi et al., 2017).
properties
IUPAC Name |
2-bromo-1-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-12-5-3-4-6-16(12)19(23)21-10-9-14-11-15(7-8-17(14)21)18(22)13(2)20/h3-8,11,13H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXPAFHXOJQNJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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